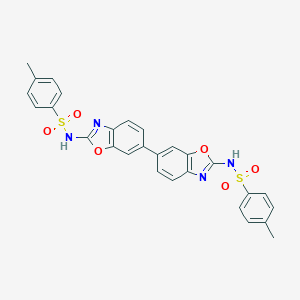amino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B296172.png)
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)acetamide is a chemical compound commonly known as MRS2500. It is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP). MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, inflammation, and cancer.
Mecanismo De Acción
MRS2500 is a selective antagonist of the P2Y1 receptor, which is activated by 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)acetamide. By blocking the P2Y1 receptor, MRS2500 inhibits the downstream signaling pathways that lead to platelet aggregation, thrombus formation, inflammation, and tumor growth. MRS2500 has been shown to be highly selective for the P2Y1 receptor and does not interact with other purinergic receptors.
Biochemical and Physiological Effects:
MRS2500 has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation and thrombus formation by blocking the P2Y1 receptor. MRS2500 also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MRS2500 inhibits tumor growth and metastasis by blocking the P2Y1 receptor signaling pathway. MRS2500 has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MRS2500 has several advantages for lab experiments. It is highly selective for the P2Y1 receptor, making it a useful tool for studying the role of this receptor in various diseases. Additionally, MRS2500 has been shown to be well-tolerated in animal studies, making it a safe compound to use in lab experiments. However, one limitation of MRS2500 is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of MRS2500. One area of interest is the potential use of MRS2500 in the treatment of thrombosis, inflammation, and cancer. Further studies are needed to determine the optimal dosing and administration of MRS2500 in these diseases. Additionally, the development of more potent P2Y1 receptor antagonists may improve the efficacy of this class of compounds. Finally, the role of the P2Y1 receptor in other diseases, such as neurodegenerative disorders, should be further investigated to determine the potential therapeutic applications of P2Y1 receptor antagonists.
Métodos De Síntesis
The synthesis of MRS2500 involves several steps, including the reaction of 2-chloro-N-(2-pyridinylmethyl)acetamide with sodium methoxide, followed by the reaction with 2-methoxy-5-methylbenzenesulfonyl chloride. The final product is obtained after purification using column chromatography. The synthesis of MRS2500 has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
MRS2500 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit platelet aggregation and thrombus formation, making it a potential candidate for the treatment of thrombosis. MRS2500 has also been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases such as arthritis. Additionally, MRS2500 has been shown to inhibit tumor growth and metastasis, making it a potential candidate for cancer therapy.
Propiedades
Fórmula molecular |
C17H21N3O4S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H21N3O4S/c1-13-7-8-15(24-3)16(10-13)25(22,23)20(2)12-17(21)19-11-14-6-4-5-9-18-14/h4-10H,11-12H2,1-3H3,(H,19,21) |
Clave InChI |
UNXJXRANFZYVOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)





![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)


![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)

